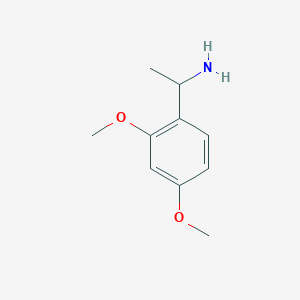

1-(2,4-Dimethoxyphenyl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,4-Dimethoxyphenyl)ethanamine is an organic compound belonging to the class of phenethylamines. It is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions, and an ethanamine group attached to the benzene ring. This compound has a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethoxyphenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenyl-2-nitropropene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, the condensation of 2,4-dimethoxybenzaldehyde with ammonia followed by catalytic hydrogenation can be employed to produce the desired amine .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,4-Dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: 2,4-Dimethoxybenzaldehyde or 2,4-dimethoxyacetophenone.

Reduction: 2,4-Dimethoxyphenylethanol.

Substitution: 2,4-Dihalogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(2,4-Dimethoxyphenyl)ethanamine has been investigated for its potential as a therapeutic agent due to its interaction with neurotransmitter systems:

- Monoamine Oxidase Inhibition : The compound acts as a monoamine oxidase inhibitor, which can modulate neurotransmitter levels in the brain. This property is particularly relevant for developing treatments for mood disorders and neurodegenerative diseases .

- Dopaminergic Activity : Given its structural resemblance to dopamine, research is ongoing to determine how modifications affect its binding affinity to dopamine receptors. This could lead to novel treatments for conditions such as Parkinson's disease or schizophrenia .

Asymmetric Synthesis

The compound serves as a chiral building block in asymmetric synthesis:

- Chiral Synthesis : The presence of a chiral center allows it to be used in synthesizing other chiral compounds, which are crucial in drug development. This application is significant for creating enantiomerically pure drugs that exhibit specific biological activities .

Case Study 1: Neuropharmacological Effects

Research has demonstrated that this compound interacts with serotonin receptors, influencing serotonin metabolism. A study analyzed the compound's effects on neurotransmitter levels in animal models, revealing potential anxiolytic properties. The findings suggest that further exploration could lead to new treatments for anxiety disorders .

Case Study 2: Toxicological Analysis

A case study involving the detection of related compounds in toxicological screenings highlighted the importance of understanding the pharmacological profile of this compound. In cases of drug overdose or misuse, identifying such compounds can aid in clinical management and inform public health strategies .

Wirkmechanismus

The mechanism of action of 1-(2,4-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as monoamine oxidase, leading to the formation of metabolites that may have biological activity. Additionally, the compound may interact with neurotransmitter receptors, influencing signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

3,4-Dimethoxyphenethylamine: Similar structure but with methoxy groups at the 3 and 4 positions.

2,5-Dimethoxyphenethylamine: Methoxy groups at the 2 and 5 positions.

4-Bromo-2,5-dimethoxyphenethylamine: Contains a bromine atom in addition to the methoxy groups

Uniqueness: 1-(2,4-Dimethoxyphenyl)ethanamine is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with enzymes and receptors compared to its analogs .

Biologische Aktivität

1-(2,4-Dimethoxyphenyl)ethanamine, also known as (R)-1-(2,4-dimethoxyphenyl)ethanamine, is a phenethylamine derivative with significant biological activity. Its structure features a phenyl ring with two methoxy groups at the 2 and 4 positions, which influences its interaction with various biological targets. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₅NO₂

- Molecular Weight : 181.23 g/mol

- IUPAC Name : this compound

This compound exhibits several key mechanisms of action:

- Monoamine Oxidase Inhibition : The compound acts as a monoamine oxidase (MAO) inhibitor. This property is crucial as it can lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain, which may be beneficial in treating mood disorders and neurodegenerative diseases.

- Dopaminergic Activity : Due to its structural similarity to dopamine, this compound may interact with dopamine receptors. Research indicates that modifications in the methoxy groups can alter its binding affinity and efficacy at these receptors, potentially leading to new therapeutic avenues for neurological conditions.

Pharmacological Properties

The biological activity of this compound has been assessed through various studies focusing on its pharmacological effects:

- Neurotransmitter Modulation : Studies suggest that the compound modulates neurotransmitter metabolism, which is vital for maintaining homeostasis in neuronal signaling pathways.

- Chiral Configuration Impact : The unique chiral configuration of this compound results in distinct biological effects compared to its enantiomer. This specificity enhances its potential for targeted drug design.

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds reveals insights into the unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-1-(2,4-Dimethoxyphenyl)ethanamine | Enantiomer of 1-(2,4-Dimethoxyphenyl) | Different biological activity due to chiral configuration |

| 2,4-Dimethoxyphenethylamine | Lacks the ethanamine structure | Similar methoxy substitutions but different functional group |

| 2,4-Dimethoxyamphetamine | Contains an additional methyl group | Distinct pharmacological properties compared to ethanamine |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on MAO Inhibition : A study demonstrated that this compound effectively inhibits MAO activity in vitro. This inhibition resulted in increased levels of serotonin and norepinephrine in neuronal cultures, suggesting potential applications in treating depression and anxiety disorders.

- Neuroprotective Effects : Another research highlighted the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that it could reduce oxidative stress markers and improve neuronal survival rates under pathological conditions.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Clinical Applications : Investigating the efficacy and safety of this compound in clinical settings for treating neurological disorders.

- Synthetic Modifications : Exploring synthetic derivatives to enhance its therapeutic profile and reduce potential side effects.

Eigenschaften

IUPAC Name |

1-(2,4-dimethoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDFPSLDFRVYEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.